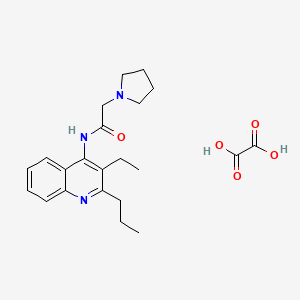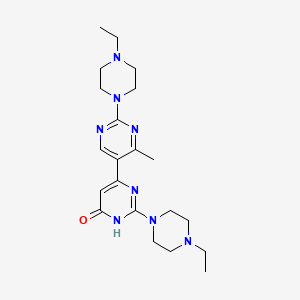
N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate, also known as EPPQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPQA belongs to the class of quinoline derivatives and is synthesized through a multistep process.
Mecanismo De Acción
The mechanism of action of N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate is not fully understood. However, it has been suggested that N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate exerts its biological effects through the modulation of various signaling pathways. N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and suppress inflammation. N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has also been shown to protect against neurodegeneration and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate is also associated with some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Direcciones Futuras
For the study of N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate could focus on elucidating its mechanism of action, exploring its potential therapeutic applications, and assessing its safety and efficacy in clinical settings.
Métodos De Síntesis
The synthesis of N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate involves a multistep process that begins with the condensation of 2-aminobenzonitrile with 3-ethyl-2-propenoic acid. The resulting product is further reacted with 1-pyrrolidinecarboxamide to form N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate. The final product is obtained as an oxalate salt.
Aplicaciones Científicas De Investigación
N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2.
Propiedades
IUPAC Name |
N-(3-ethyl-2-propylquinolin-4-yl)-2-pyrrolidin-1-ylacetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O.C2H2O4/c1-3-9-17-15(4-2)20(16-10-5-6-11-18(16)21-17)22-19(24)14-23-12-7-8-13-23;3-1(4)2(5)6/h5-6,10-11H,3-4,7-9,12-14H2,1-2H3,(H,21,22,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAZJFWHQPQQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1CC)NC(=O)CN3CCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B6053600.png)
![ethyl 4-[3-(4-bromophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B6053609.png)

![4-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6053632.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6053643.png)
![2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6053645.png)
![diethyl 4-[2-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6053649.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-3-piperidinol](/img/structure/B6053657.png)
![N-(4-methoxybenzyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053664.png)
![ethyl 3-[4-(2-fluorophenyl)-1-piperazinyl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6053671.png)
![2-[1-(3-chlorophenyl)-5-oxo-3-pyrrolidinyl]-N,5-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B6053672.png)
methanone](/img/structure/B6053693.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6053697.png)
![N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)propanamide](/img/structure/B6053698.png)